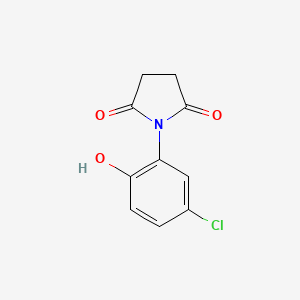

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research due to their broad types of biological activity . An efficient synthetic methodology has been used for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of the compound involves a dihedral angle between the 4-chloro-phenyl and 1,3,4-oxadiazole rings . The orientation of the amide N-H and C=O bonds is anti .Chemical Reactions Analysis

The reactivity of cyanomethylene functionality has been exploited to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound involve the dihedral angle between the 4-chloro-phenyl and 1,3,4-oxadiazole rings and the orientation of the amide N-H and C=O bonds .Scientific Research Applications

Synthesis and Chemical Properties

- Convenient Preparations of Thiadiazoles : Thiadiazoles, similar to 4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, are synthesized through oxidative dimerization of thioamides. These compounds are prepared using electrophilic reagents like 1-methyl-2-chloropyridinium iodide and acetyl chloride, showcasing high yields and the potential for diverse applications in synthetic chemistry (Takikawa et al., 1985).

Biological Activity and Applications

- Antimicrobial and Antifungal Action : A range of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, has been synthesized and evaluated for antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

Advanced Materials and Catalysis

- Synthesis of Thiadiazolobenzamide Complexes : The synthesis of thiadiazolobenzamide and its complexes with metals such as Ni and Pd has been explored. These complexes have potential applications in catalysis and materials science, highlighting the versatility of thiadiazole derivatives (Adhami et al., 2012).

Antiviral and Anticancer Research

- Activity Against Influenza Virus : Derivatives of 4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide have been identified with antiviral activity against the influenza A virus. These findings suggest the potential of thiadiazole derivatives in developing novel antiviral agents (Tatar et al., 2021).

- Anticancer Evaluation : A series of compounds containing thiadiazole and benzamide groups have been synthesized and evaluated for their anticancer activity. These compounds showed promising results against a panel of human cancer cell lines, indicating the potential of thiadiazole derivatives in cancer therapy (Tiwari et al., 2017).

Physicochemical Studies

- Keto/Enol Equilibrium : The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules derived from the 1,3,4-thiadiazole group has been studied. These findings contribute to a deeper understanding of the chemical behavior of thiadiazole derivatives under different conditions (Matwijczuk et al., 2017).

Future Directions

properties

IUPAC Name |

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGNNOXWQVLOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)

![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)